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Compound of Interest

Compound Name: 1,4-Diphenoxybutane

Cat. No.: B1595049

An In-Depth Technical Guide to 1,4-Diphenoxybutane
Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development interested in the properties, synthesis, and potential
applications of 1,4-Diphenoxybutane.

Introduction and Core Identification

1,4-Diphenoxybutane is a symmetrical diether characterized by a central four-carbon aliphatic
chain flanked by two phenoxy groups. This structure imparts a unique combination of flexibility
from the butyl chain and rigidity and aromaticity from the phenyl rings. While not as extensively
studied as some other bifunctional molecules, its architecture makes it an intriguing candidate
for various applications in materials science, organic synthesis, and potentially as a molecular
scaffold or linker in medicinal chemistry. Understanding its fundamental properties is the first
step toward unlocking its potential.

Physicochemical and Structural Data

A clear understanding of the physicochemical properties of 1,4-Diphenoxybutane is essential
for its application in research and development. The following table summarizes its key
identifiers and characteristics.
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Property Value Source
CAS Number 3459-88-9 [1]
Molecular Formula C16H1802 [2]
Molecular Weight 242.31 g/mol Calculated
IUPAC Name 1,4-diphenoxybutane

Synonyms 4-phenoxybutoxybenzene [2]
Monoisotopic Mass 242.13068 Da [2]

Synthesis and Purification: A Practical Workflow

The synthesis of 1,4-Diphenoxybutane is typically achieved via a Williamson ether synthesis.
This method is reliable and offers a straightforward route to the target molecule. The rationale
behind this synthetic choice is the high efficiency and selectivity of the reaction between an
alkoxide and a primary alkyl halide.

Synthetic Scheme

The overall reaction involves the deprotonation of phenol to form sodium phenoxide, which
then acts as a nucleophile, attacking both ends of a 1,4-dihalobutane, such as 1,4-
dibromobutane.
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Caption: Synthetic workflow for 1,4-Diphenoxybutane via Williamson ether synthesis.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification
steps that ensure the identity and purity of the final product.

Materials:

e Phenol

e Sodium hydroxide (NaOH)
e 1,4-Dibromobutane

o Ethanol (as solvent)

o Diethyl ether

e Saturated sodium bicarbonate solution
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 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
Protocol:

e Phenoxide Formation:

o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
phenol (2.2 equivalents) in ethanol.

o Carefully add a solution of sodium hydroxide (2.2 equivalents) in water to the flask. The
addition should be slow to control any exotherm.

o Stir the mixture at room temperature for 30 minutes to ensure complete formation of
sodium phenoxide. The clarity of the solution can be an initial indicator of reaction
progression.

e Nucleophilic Substitution:
o To the solution of sodium phenoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise.

o Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) by observing the
disappearance of the starting materials.

e Work-up and Extraction:
o After the reaction is complete, cool the mixture to room temperature.
o Remove the ethanol under reduced pressure using a rotary evaporator.

o To the resulting residue, add deionized water and diethyl ether. Transfer the mixture to a
separatory funnel.

o Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to
remove any unreacted phenol), and then with brine.
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o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

o Purification:

o The crude 1,4-Diphenoxybutane can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a
hexane/ethyl acetate gradient. The choice of purification method depends on the scale of
the reaction and the nature of the impurities.

Spectroscopic Characterization
To confirm the identity and purity of the synthesized 1,4-Diphenoxybutane, a combination of

spectroscopic techniques should be employed.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show characteristic signals for the aromatic protons of the phenoxy groups and the aliphatic
protons of the butyl chain. The symmetry of the molecule will simplify the spectrum.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show
distinct peaks for the different carbon environments in the aromatic rings and the aliphatic
chain.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit
characteristic C-O-C stretching vibrations for the ether linkages and C-H stretching for the
aromatic and aliphatic moieties.

o Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound, with the molecular ion peak [M]* expected at m/z = 242.31.

Potential Applications in Research and Drug
Development

The structure of 1,4-Diphenoxybutane suggests several potential applications for researchers:

o Linker Chemistry: The terminal phenoxy groups can be functionalized, allowing 1,4-
Diphenoxybutane to be used as a flexible linker in the synthesis of more complex
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molecules, such as bivalent ligands or PROTACSs in drug discovery.

» Scaffold for Medicinal Chemistry: The core structure can serve as a scaffold for the
development of new chemical entities. The aromatic rings can be substituted to modulate the
pharmacological properties of the resulting compounds.

» Materials Science: The combination of rigid and flexible components makes it a candidate for
the synthesis of polymers and liquid crystals with specific thermal or optical properties.
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Caption: Potential research applications of 1,4-Diphenoxybutane.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling 1,4-
Diphenoxybutane. It is recommended to handle the compound in a well-ventilated fume hood,
wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Diphenoxybutane is a molecule with a straightforward synthesis and a structure that lends
itself to a variety of chemical applications. Its well-defined physicochemical properties, including
a CAS number of 3459-88-9 and a molecular weight of 242.31 g/mol , provide a solid
foundation for its use in both academic and industrial research. The protocols and insights
provided in this guide are intended to facilitate its synthesis, characterization, and exploration in
the development of new materials and potential therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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